molecular formula C18H26O5 B1325996 Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-53-7

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate

Cat. No. B1325996
M. Wt: 322.4 g/mol
InChI Key: YSFIEJZHTQCFCB-UHFFFAOYSA-N
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Description

2,6-Dimethoxyphenol is a compound that has been identified as one of the volatile flavor constituents in shoyu (soy sauce), wine, and wood smoke . It’s also used in various industries .


Synthesis Analysis

The oxidation process of 2,6-Dimethoxyphenol (2,6-DMP) by laccase from Botryosphaeria rhodina MAMB-05 and the corresponding enzyme-mediator systems was studied using cyclic voltammetry (CV) .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxyphenol is represented by the formula: (CH3O)2C6H3OH .


Chemical Reactions Analysis

The acid-catalyzed hydrolysis of methyl a-(2,6-dimethoxyphenyl)vinyl ether in aqueous solution at 25°C occurs with the hydronium ion catalytic coefficient kH- = 2.86 M-’ s-’ and gives the solvent isotope effect kH+/kD+ = 3.68 .


Physical And Chemical Properties Analysis

The physical properties of 2,6-Dimethoxyphenol include a boiling point of 261 °C and a melting point of 50-57 °C .

Scientific Research Applications

  • Pharmacological Properties in Rheumatic Diseases : A study by Baba et al. (1998) investigated the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound under evaluation as a disease-modifying antirheumatic drug. One metabolite, the 4-(4-hydroxy-3-methoxyphenyl) derivative, showed anti-inflammatory effects in an adjuvant arthritic rat model.

  • Crystal Structure Analysis : Gelli et al. (1994) studied the crystal structure of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.02,6]deca-4,9-diene-8-carboxylate, which shares structural similarities with Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate. This research provides insights into molecular configurations and bonding in related compounds (Gelli et al., 1994).

  • Reactivity and Basicity Studies : The reactivity and basicity of related compounds, such as 1,8-Dimethoxy-9-phenylxanthen-9-ol, were explored by Wada et al. (1999). These studies help in understanding the chemical properties and potential applications of Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate in various reactions.

  • Synthesis of Novel Compounds : Research by Gentles et al. (1991) on the synthesis of bridged 3-benzazepine derivatives using ethyl 3,4-dimethoxyphenyl(phenyl)acetate demonstrates the potential of Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate in synthesizing structurally complex and pharmacologically relevant molecules.

  • Antioxidant Capacity Enhancement : A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-Dimethoxyphenol, a compound similar in structure to Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate, to synthesize dimers with enhanced antioxidant capacity. This research highlights the potential of using similar compounds in the development of bioactive substances with improved antioxidant properties.

  • Ionic Liquid Synthesis and Applications : The synthesis of a novel ionic liquid from reactions involving compounds related to Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate and its application in the synthesis of 1,8-dioxo-octahydroxanthenes was investigated by Piralghar et al. (2018). This showcases the potential for using such compounds in creating novel catalysts for organic reactions.

Safety And Hazards

The safety data sheet for Tris(2,6-dimethoxyphenyl)phosphine, a related compound, indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-10-14(19)18-15(21-2)11-9-12-16(18)22-3/h9,11-12H,4-8,10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIEJZHTQCFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645824
Record name Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate

CAS RN

898758-53-7
Record name Ethyl 2,6-dimethoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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